molecular formula C14H24O3 B102454 Decylsuccinic anhydride CAS No. 18470-76-3

Decylsuccinic anhydride

Cat. No.: B102454
CAS No.: 18470-76-3
M. Wt: 240.34 g/mol
InChI Key: YOWKKGPNCDIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decylsuccinic anhydride is an organic compound with the molecular formula C14H24O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a decyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Decylsuccinic anhydride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through esterification and acylation reactions. For instance, it can modify cellulose nanocrystals by introducing aliphatic chains and carboxylic end groups, enhancing their thermal stability and surface properties . Additionally, this compound can form esters with alcohols, which is a common reaction in biochemical processes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to enhance the cellular uptake of molecules by forming nanoparticles through autohydrolysis, which facilitates rapid cellular entry . This property is particularly useful in drug delivery systems, where this compound can improve the efficacy of therapeutic agents by promoting their uptake into cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can undergo hydrolysis to form succinic acid, which participates in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway . The compound’s ability to form esters and amides also plays a role in its biochemical activity, as these reactions can modify the structure and function of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to moisture and should be stored under inert gas to prevent hydrolysis . Long-term studies have shown that this compound can maintain its activity and stability under controlled conditions, making it suitable for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular uptake and metabolic activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the TCA cycle. Upon hydrolysis, it forms succinic acid, which is a key intermediate in the TCA cycle . This pathway is crucial for energy production and metabolic regulation in cells. The compound’s interactions with enzymes and cofactors in this pathway can influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form nanoparticles enhances its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues can be influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with decanol in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The process can be represented as follows:

Succinic Anhydride+DecanolDecylsuccinic Anhydride+Water\text{Succinic Anhydride} + \text{Decanol} \rightarrow \text{this compound} + \text{Water} Succinic Anhydride+Decanol→Decylsuccinic Anhydride+Water

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

    Hydrolysis: this compound readily hydrolyzes in the presence of water to form decylsuccinic acid.

    Amidation: It reacts with amines to form decylsuccinimides, which are useful intermediates in organic synthesis.

    Esterification: The compound can undergo esterification with alcohols to form esters, which are valuable in various industrial applications.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Amidation: Amines, typically at room temperature or slightly elevated temperatures.

    Esterification: Alcohols, acidic catalysts such as sulfuric acid.

Major Products:

    Hydrolysis: Decylsuccinic acid.

    Amidation: Decylsuccinimides.

    Esterification: Decylsuccinic esters.

Scientific Research Applications

Decylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Comparison with Similar Compounds

    Succinic Anhydride: The parent compound, which lacks the decyl group.

    Maleic Anhydride: Another anhydride with similar reactivity but different structural properties.

    Alkenylsuccinic Anhydrides: Compounds with alkenyl groups instead of decyl groups.

Uniqueness: Decylsuccinic anhydride is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties. This makes it more hydrophobic and enhances its utility in applications where solubility in non-polar solvents is required. Additionally, the decyl group can influence the reactivity and stability of the compound, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

3-decyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWKKGPNCDIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307832
Record name 3-Decyldihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-76-3
Record name 3-Decyldihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18470-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic anhydride, decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylsuccinic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Decyldihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-decyldihydrofuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decylsuccinic anhydride
Reactant of Route 2
Decylsuccinic anhydride
Reactant of Route 3
Reactant of Route 3
Decylsuccinic anhydride
Reactant of Route 4
Decylsuccinic anhydride
Reactant of Route 5
Decylsuccinic anhydride
Reactant of Route 6
Decylsuccinic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.